2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester (CAS 332099-01-1) is a highly functionalized, halogenated bicyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a thieno[2,3-b]pyrrole core, it serves as a critical structural bioisostere for 5-chloroindole-2-carboxylates, offering distinct electronic distribution and lipophilicity while maintaining spatial geometry for receptor binding. The compound is defined by its two orthogonal reactive handles: a 2-chloro substituent on the thiophene ring, which is primed for palladium-catalyzed cross-coupling reactions, and a 5-ethyl ester, which allows for controlled, orthogonal deprotection and subsequent amidation. For industrial and laboratory buyers, procuring this pre-halogenated scaffold directly accelerates the synthesis of complex heterocyclic libraries by bypassing low-yielding and time-consuming functionalization steps [1].
Substituting this compound with the more common, unsubstituted 6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester forces chemists to perform downstream halogenation. This introduces significant process inefficiencies, as chlorination (e.g., using N-chlorosuccinimide) requires extended reaction times, careful temperature control to minimize poly-halogenation, and mandatory silica gel chromatography to isolate the desired 2-chloro regioisomer. This adds at least 24 hours of processing time and generates substantial solvent waste, capping the intermediate yield. Furthermore, attempting to substitute the thienopyrrole core entirely with a 5-chloroindole-2-carboxylate fails when a project requires escaping established intellectual property (IP) spaces or overcoming specific metabolic liabilities associated with the indole core [1].
Procuring the pre-chlorinated 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester directly eliminates the need for post-synthetic halogenation. When starting from the unsubstituted 6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester, achieving the 2-chloro derivative requires treatment with N-chlorosuccinimide in acetic acid/CHCl3 overnight, followed by basic workup and silica gel chromatography, yielding a maximum of 88% of the intermediate. By purchasing the target compound, buyers bypass this step entirely, allowing immediate progression to hydrolysis and amidation, which proceeds in 80% yield over two steps [1].
| Evidence Dimension | Synthetic steps and intermediate yield |
| Target Compound Data | 0 additional halogenation steps; ready for direct orthogonal functionalization (80% yield in downstream amidation) |
| Comparator Or Baseline | Unsubstituted 6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester (requires 18h chlorination step, max 88% yield, requires chromatography) |
| Quantified Difference | Saves >18 hours of reaction time, eliminates chromatographic purification of the chlorinated intermediate, and prevents a 12% yield loss. |
| Conditions | NCS chlorination in AcOH/CHCl3 at 0 °C to RT vs. direct procurement |
Eliminating the halogenation step significantly accelerates library production and reduces solvent waste associated with chromatographic purification.
The 2-chloro-thieno[2,3-b]pyrrole core is a validated structural bioisostere for the 5-chloroindole scaffold. In the development of Histamine H4 receptor antagonists, piperazine carboxamides derived from 5-chloroindole exhibited a Ki of 4 nM. Derivatives synthesized directly from 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester demonstrated comparable potent functional antagonism while completely altering the heterocyclic core. This scaffold hop maintains the critical spatial orientation of the halogen and the hydrogen-bond donor/acceptor profile while shifting the physicochemical properties and patent space [1].
| Evidence Dimension | Pharmacophore mimicry (Target binding affinity) |
| Target Compound Data | Yields potent low-nanomolar H4 antagonists with a thienopyrrole core |
| Comparator Or Baseline | 5-Chloroindole-2-carboxamides (Ki = 4 nM) |
| Quantified Difference | Maintains low-nanomolar target affinity while providing a completely distinct, patentable heterocyclic scaffold. |
| Conditions | Recombinant human histamine H4 competitive binding assay |
This allows medicinal chemists to replace an indole core to generate novel intellectual property without sacrificing the binding affinity provided by the halogenated bicyclic system.
The compound provides two distinct, orthogonally reactive sites: the C2-chlorine and the C5-ethyl ester. The ethyl ester can be selectively hydrolyzed using 4N NaOH to yield the free carboxylic acid without displacing the thiophene-bound chlorine, allowing for subsequent amide coupling (e.g., with N-methylpiperazine in 80% yield over two steps). Conversely, the C2-chlorine is primed for palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) while the ester remains intact. This orthogonal stability is superior to using unprotected halocarboxylic acids, which can interfere with metal-catalyzed coupling or require transient protection [1].
| Evidence Dimension | Regioselective functionalization capability |
| Target Compound Data | Allows independent C5 hydrolysis/amidation (80% yield) or C2 cross-coupling |
| Comparator Or Baseline | Unprotected 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
| Quantified Difference | The ethyl ester masks the carboxylic acid, preventing coordination with Pd catalysts during cross-coupling and avoiding the need for re-esterification. |
| Conditions | Hydrolysis with 4N NaOH followed by standard amide coupling protocols |
Orthogonal handles are essential for procurement in combinatorial chemistry, enabling buyers to systematically derivatize either side of the molecule independently.
Where a project relies on a 5-chloroindole core but faces intellectual property blockades or specific metabolic liabilities, this compound is the right choice. It serves as a direct structural drop-in, maintaining the critical spatial orientation of the halogen and hydrogen-bonding motifs while shifting the heterocyclic scaffold to a thienopyrrole, enabling the generation of novel, patentable lead compounds [1].
This compound is an established, direct precursor for the synthesis of potent thienopyrrole piperazine carboxamides. By undergoing straightforward ester hydrolysis and subsequent amidation, it yields low-nanomolar H4 receptor antagonists, making it an essential building block for inflammation and allergy drug discovery programs [1].
For combinatorial library generation, the orthogonal reactivity of the C2-chlorine and C5-ethyl ester makes this compound an ideal starting material. It allows chemists to perform Suzuki, Stille, or Buchwald-Hartwig cross-couplings at the 2-position without degrading the protected carboxylic acid, facilitating the rapid assembly of C2-aryl or C2-vinyl thienopyrrole arrays [1].